molecular formula C15H14O B8119677 Obtusastyrene CAS No. 21148-30-1

Obtusastyrene

Cat. No.: B8119677
CAS No.: 21148-30-1
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Obtusastyrene can be synthesized through a palladium-catalyzed para-selective allylation of phenols. This method involves using simple, inactivated allylic alcohols as allylating coupling partners. The reaction is highly regioselective and can be performed in open-air under mild conditions. The synthesis of this compound from phenol and cinnamyl alcohol has also been reported .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and other efficient synthetic methodologies can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Obtusastyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-obtusastyrene.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The antimicrobial activity of obtusastyrene is attributed to its ability to disrupt the cell membranes of microorganisms. It is rapidly bactericidal to Staphylococcus aureus and Bacillus cereus at low concentrations . The exact molecular targets and pathways involved in its antimicrobial action are not fully elucidated, but its phenolic structure likely plays a crucial role in its activity.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24126-82-7, 21148-30-1
Record name Obtusastyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusastyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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